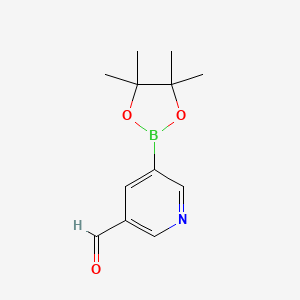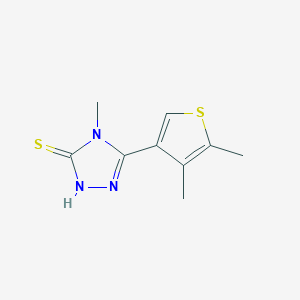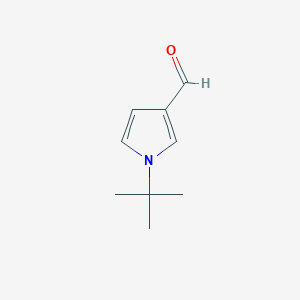
1-tert-Butyl-1H-pyrrole-3-carbaldehyde
説明
The compound "1-tert-Butyl-1H-pyrrole-3-carbaldehyde" is a derivative of pyrrole, which is a five-membered aromatic heterocycle with a nitrogen atom. The tert-butyl group attached to the nitrogen atom and the carbaldehyde group at the 3-position make it a unique molecule with potential applications in various chemical syntheses and pharmaceutical research.
Synthesis Analysis
The synthesis of pyrrole derivatives can be complex due to the reactivity of the pyrrole ring. However, research has shown that the bulky tert-butyl group can be used to direct regio-selective synthesis, allowing for specific substitutions at the desired positions on the pyrrole ring . Additionally, a one-step continuous flow synthesis method has been developed for the synthesis of pyrrole-3-carboxylic acids, which could be related to the synthesis of 1-tert-Butyl-1H-pyrrole-3-carbaldehyde . This method utilizes in situ hydrolysis of tert-butyl esters and could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be elucidated using spectroscopic methods and X-ray crystallography. For instance, the crystal structure of a related compound, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, was determined using X-ray diffraction studies, which revealed the conformation of the proline ring and the presence of intermolecular hydrogen bonds . Such detailed structural analysis is crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, including reactions with singlet oxygen to yield peroxidic intermediates, which can further react with nucleophiles to produce substituted pyrroles . The presence of the tert-butyl group can influence the reactivity and selectivity of these reactions. Additionally, the carbaldehyde group can participate in Schiff base formation, as seen in the synthesis of Schiff base compounds from tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-tert-Butyl-1H-pyrrole-3-carbaldehyde can be inferred from related compounds. For example, the diastereoselectivity of the Mukaiyama crossed-aldol-type reaction was studied in tert-butyl 2-oxo-2,5-dihydropyrrole-1-carboxylate derivatives, which can provide insights into the reactivity of the aldehyde group in the target compound . Furthermore, the synthesis and characterization of compounds with similar structural motifs, such as those containing carbazole and phenothiazine units, can provide information on the electronic properties and potential applications in nonlinear optics .
科学的研究の応用
Catalysis in Polymerization
1-tert-Butyl-1H-pyrrole-3-carbaldehyde derivatives have been utilized in the synthesis of aluminum and zinc complexes. These complexes have shown effectiveness as catalysts in the ring-opening polymerization of ε-caprolactone, a significant process in the production of biodegradable polymers (Qiao, Ma, & Wang, 2011).
Organic Optoelectronics
Derivatives of 1-tert-Butyl-1H-pyrrole-3-carbaldehyde, such as 5-mono- and 5,9-bis-(arylethynyl)-functionalized pyrenes, have been studied for their photophysical properties. These compounds exhibit potential for applications in organic optoelectronic devices, like organic light-emitting diodes (OLEDs), due to their unique fluorescent properties (Hu et al., 2013).
Chemical Synthesis
The tert-butyl group in 1-tert-Butyl-1H-pyrrole derivatives has been used to direct regio-selective synthesis, notably in the creation of novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, a valuable building block in chemical synthesis (Nguyen, Schiksnis, & Michelotti, 2009).
Detection of Chemical Warfare Agents
Certain 1-tert-Butyl-1H-pyrrole-3-carbaldehyde derivatives have been developed for the detection of chemical warfare nerve agents. Their ability to undergo rapid and observable reactions upon exposure to these agents makes them suitable for use in sensitive detection systems (Lee, Lee, & Byun, 2012).
Synthesis of Pyrrole Derivatives
Efficient synthetic methods using 1-tert-Butyl-1H-pyrrole-3-carbaldehyde derivatives have been established for the production of various pyrrole derivatives. These methods are economical and have been successfully utilized in generating high yields of targeted compounds (Kaur & Kumar, 2018).
Development of Single Molecule Magnets
1-tert-Butyl-1H-pyrrole-3-carbaldehyde derivatives have been used in the creation of high nuclearity {Mn(III)25} barrel-like clusters. These clusters exhibit single-molecule magnetic behavior, opening avenues for advanced applications in magnetic data storage and quantum computing (Giannopoulos et al., 2014).
Study of Molecular Structures
The planarity and structural characteristics of substituted pyrrole and furan rings in compounds containing 1-tert-Butyl-1H-pyrrole-3-carbaldehyde have been extensively studied. These studies contribute to a deeper understanding of molecular interactions and structural properties important in the design of new compounds (Dazie et al., 2017).
Electrophilic Phosphanylation
1-tert-Butyl-1H-pyrrole derivatives have been used in the development of methods for electrophilic phosphanylation. This process is crucial for the synthesis of pyrrole-derived diphosphanes, which are valuable in coordination chemistry and catalysis (Smaliy et al., 2016).
Safety And Hazards
特性
IUPAC Name |
1-tert-butylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)10-5-4-8(6-10)7-11/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBRIIBLVDTOMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424535 | |
| Record name | 1-tert-Butyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
30186-46-0 | |
| Record name | 1-tert-Butyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



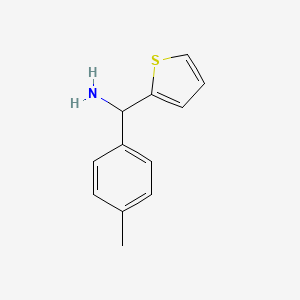
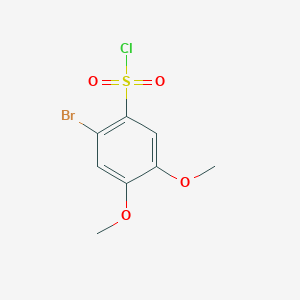

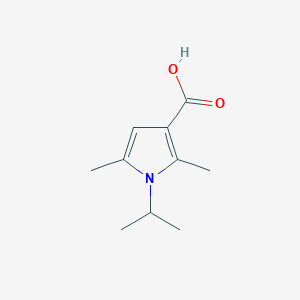
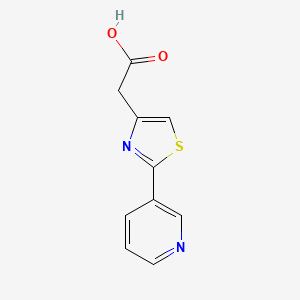
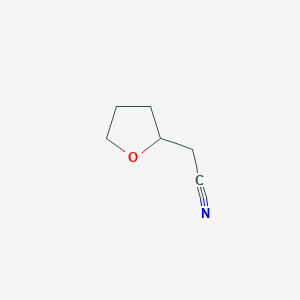
![3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1309622.png)
![[2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid](/img/structure/B1309625.png)
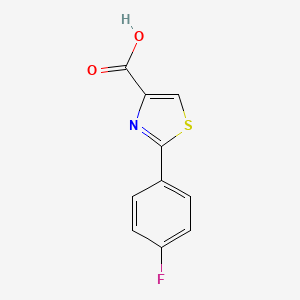
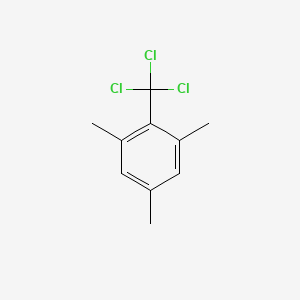
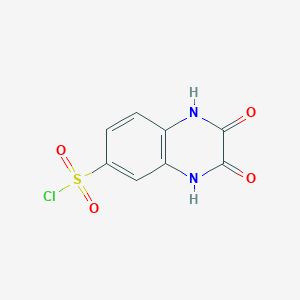
![Tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B1309642.png)
